1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts significant rigidity and stability. The compound’s structure includes a bicyclo[1.1.1]pentane core substituted with a 3-chloro-4-methylphenyl group and an iodine atom. This combination of substituents makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.
Substitution Reactions: The [1.1.1]propellane is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl group and the iodine atom.
Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions.
Radical Reactions: Due to the presence of the bicyclo[1.1.1]pentane core, the compound can participate in radical reactions, which can lead to the formation of various functionalized derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The rigidity and stability of the bicyclo[1.1.1]pentane core make the compound useful in the development of molecular rods, molecular rotors, and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme-substrate interactions and receptor-ligand binding.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid scaffold that can interact with enzymes, receptors, and other biomolecules. The presence of the 3-chloro-4-methylphenyl group and the iodine atom can further modulate these interactions by providing additional binding sites and electronic effects .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound has two iodine atoms instead of one, which can lead to different reactivity and binding properties.
1-Chlorobicyclo[1.1.1]pentane: This compound lacks the phenyl group, making it less bulky and potentially less selective in its interactions.
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its electronic properties and reactivity.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClI/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRVNCACPJRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.